2,3,5-Trimethyl-6-propylpyrazine
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Overview
Description
2,3,5-Trimethyl-6-propylpyrazine: is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 g/mol . It belongs to the class of alkylated pyrazines, which are known for their distinctive aromatic properties. This compound is often used in the flavor and fragrance industry due to its nutty, root vegetable-like, buttery, and sourish aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-propylpyrazine can be achieved through various chemical reactions involving the alkylation of pyrazine derivatives. One common method involves the reaction of 2,3,5-trimethylpyrazine with propyl halides under basic conditions to introduce the propyl group at the 6-position .
Industrial Production Methods: In industrial settings, this compound can be produced as a by-product of succinic acid production using microorganisms such as Basfia succiniciproducens. The fermentation process involves the use of cheap, non-petroleum-based raw materials like glycerol or glucose .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethyl-6-propylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazine ring .
Scientific Research Applications
2,3,5-Trimethyl-6-propylpyrazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrazine chemistry and reactivity.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-propylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
- 2,3,5-Trimethyl-6-ethylpyrazine
- 2,3,5-Trimethyl-6-butylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,3,5-Trimethyl-6-propylpyrazine is unique due to its specific propyl group at the 6-position, which imparts a distinct aroma profile compared to its ethyl, butyl, and tetramethyl counterparts. The differences in alkyl groups result in variations in their aromatic properties and applications in the flavor and fragrance industry .
Properties
CAS No. |
92233-82-4 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-propylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
InChI Key |
GEPYSCIASYXPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N=C1C)C)C |
Origin of Product |
United States |
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